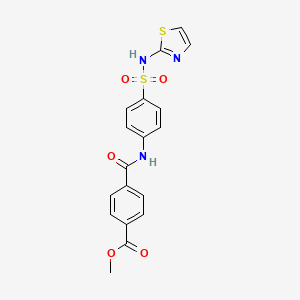

methyl 4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoate

Description

Methyl 4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoate (referred to hereafter as Compound 3y in ) is a sulfamoyl-substituted benzoate ester featuring a thiazole ring and carbamoyl linkage. Synthesized via a two-step protocol involving hydrolysis of its methyl ester precursor under basic conditions (1M LiOH) followed by acidification (6M HCl), it was isolated in 73% yield . Its structure includes:

- A thiazol-2-yl group attached to the sulfamoyl nitrogen.

- A carbamoyl bridge linking the sulfamoylphenyl and benzoate moieties.

- A methyl ester at the benzoate’s carboxyl group.

Properties

IUPAC Name |

methyl 4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-26-17(23)13-4-2-12(3-5-13)16(22)20-14-6-8-15(9-7-14)28(24,25)21-18-19-10-11-27-18/h2-11H,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAPLEXBTQVGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially affect the bioavailability of the compound.

Biological Activity

Methyl 4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Compounds containing thiazole moieties have demonstrated significant antibacterial and antifungal effects.

- Anticancer Properties : Research suggests that such compounds can inhibit tumor growth by targeting specific cancer-related pathways.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit a broad spectrum of antimicrobial activity. For example, this compound has been tested against various bacterial strains with promising results.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Anticancer Activity

Research indicates that this compound can inhibit the growth of cancer cell lines. In vitro studies have shown:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 20 | Cell cycle arrest in G0/G1 phase |

| MCF-7 (breast cancer) | 25 | Induction of apoptosis |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound). The results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.

- Anticancer Mechanism Investigation : Another research article explored the anticancer mechanisms of thiazole derivatives. It was found that these compounds could modulate the expression of genes involved in apoptosis and cell cycle regulation. Specifically, this compound was shown to downregulate c-Myc, a transcription factor associated with many cancers.

- Pharmacokinetics Study : A pharmacokinetic analysis revealed that the compound exhibits favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfamoyl-Benzoate Derivatives

Table 1: Key Analogues and Their Substituents

Key Observations:

- Synthetic Yield : The lower yield of 3y (73%) compared to 3w (99%) suggests steric or electronic challenges in introducing the thiazol-2-yl group during sulfamoylation .

- Bioactivity Implications : Cyclic amine derivatives (4a–4e ) exhibit higher yields (85–92%), likely due to favorable nucleophilic substitution kinetics, and may offer improved solubility compared to aromatic substituents .

Spectral and Tautomeric Comparisons

Table 2: Spectral Data for Triazole and Thiazole Derivatives

Key Findings:

- Tautomer Stability : Thione forms dominate in triazole derivatives (7–9 ) due to the absence of ν(S–H) bands (~2500–2600 cm⁻¹) and persistent ν(C=S) signals . This suggests 3y may similarly favor the thione form, enhancing stability.

- Carbamoyl vs. Triazole : Unlike triazoles (7–15 ), 3y lacks a heterocyclic core but retains a carbamoyl group, which may reduce metabolic degradation compared to triazole-containing drugs .

Table 3: Toxicity and Bioactivity Comparisons

Key Insights:

- Safety : Analogues like methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate exhibit Category 4 acute toxicity, suggesting 3y may require similar handling precautions (e.g., PPE, ventilation) .

- Bioactivity : While 3y ’s exact bioactivity is unspecified, its sulfamoyl-benzoate core resembles compounds targeting cytosolic phospholipase A2α (cPLA2α) and multidrug-resistant tuberculosis (MDR-TB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.